

Investigating Inflammation with Ro 31-9790: A Technical Guide

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Compound of Interest

Compound Name: Ro 31-9790

Cat. No.: B15574629

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Introduction

Ro 31-9790 is a potent, broad-spectrum hydroxamic acid-based inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase (ADAM) family enzymes, including Tumor Necrosis Factor- α Converting Enzyme (TACE/ADAM17). Its ability to modulate the activity of these key enzymes, which are often dysregulated in inflammatory conditions, has made it a valuable tool for investigating the molecular mechanisms of inflammation. This technical guide provides an in-depth overview of **Ro 31-9790**, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Mechanism of Action

Ro 31-9790 exerts its anti-inflammatory effects primarily by inhibiting the proteolytic activity of MMPs and ADAMs. These zinc-dependent endopeptidases are crucial for the shedding of various cell surface molecules involved in inflammatory processes. By blocking these enzymes, **Ro 31-9790** can prevent the release of pro-inflammatory cytokines like Tumor Necrosis Factor- α (TNF- α) and interfere with leukocyte adhesion and migration by inhibiting the shedding of cell adhesion molecules such as L-selectin.

Quantitative Data: Inhibitory Activity of Ro 31-9790

The following tables summarize the quantitative data on the inhibitory potency of **Ro 31-9790** against various MMPs, ADAMs, and inflammatory processes.

Table 1: Inhibition of Matrix Metalloproteinases (MMPs) by **Ro 31-9790**

Target MMP	IC50 (nM)	Ki (nM)	Reference(s)
MMP-1 (Collagenase-1)	10	-	[1]
MMP-2 (Gelatinase A)	8	5.2	[1][2]
MMP-3 (Stromelysin-1)	700	-	[1]
MMP-8 (Neutrophil Collagenase)	-	-	[3]
MMP-9 (Gelatinase B)	-	10.4	[2]
MMP-14 (MT1-MMP)	1.9	-	[1]
MMP-17 (MT4-MMP)	-	-	[3]

Table 2: Inhibition of L-selectin and TNF- α Shedding by **Ro 31-9790**

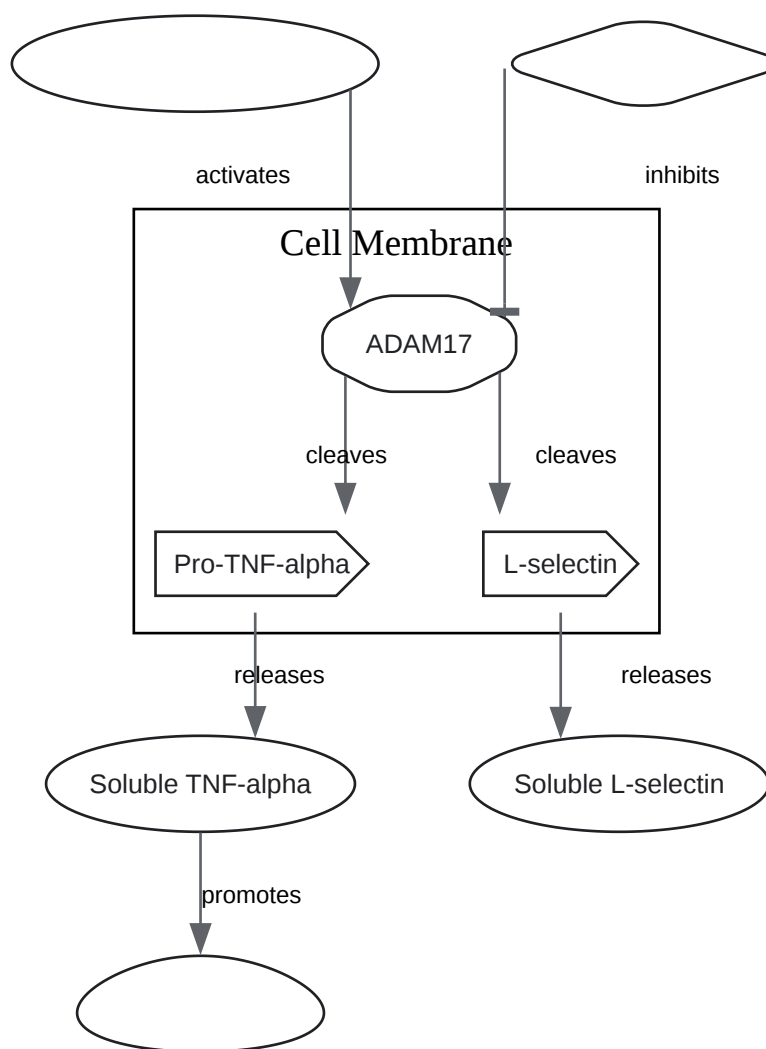
Cell Type/System	Process Inhibited	IC50 (μ M)	Reference(s)
Mouse Lymphocytes	L-selectin Shedding	4.82 ± 0.75	[4][5]
Jurkat T cells	L-selectin Shedding	1.16 ± 0.27	[4][5]
Human Lymphocytes	L-selectin Shedding	0.70 ± 0.06	[4][5]
Human Monocytes	L-selectin Shedding	4.47 ± 1.27	[4][5]
Human Monocytes	TNF- α Shedding	0.38 ± 0.05	[4][5][6]
B-CLL Lymphocytes (ATP-induced)	L-selectin Shedding	82.5 ± 38.0	[7]
B-CLL Lymphocytes (ATP-induced)	CD23 Shedding	5.7 ± 4.1	[7]

Table 3: In Vivo Efficacy of **Ro 31-9790** in a Rat Model of Oxygen-Induced Retinopathy

Administration Route	Dose	Timing of Administration	% Inhibition of Retinal Neovascularization	Reference(s)
Intravitreal Injection	150 µg	Immediately after oxygen exposure	78%	[2] [8]
Intravitreal Injection	150 µg	2 days after oxygen exposure	82%	[2] [8]

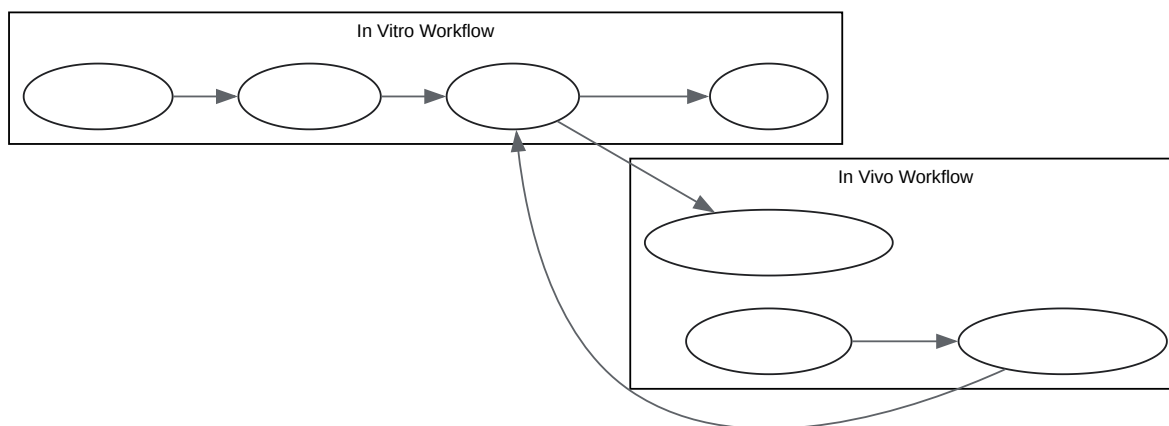
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by **Ro 31-9790** and a general workflow for in vitro and in vivo studies.



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Caption: Signaling pathway of **Ro 31-9790** in inhibiting inflammation.



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Caption: General experimental workflows for investigating **Ro 31-9790**.

Experimental Protocols

In Vitro Inhibition of L-selectin Shedding from Lymphocytes

Objective: To determine the inhibitory effect of **Ro 31-9790** on phorbol myristate acetate (PMA)-induced L-selectin shedding from lymphocytes.

Materials:

- Isolated mouse or human lymphocytes
- **Ro 31-9790** (dissolved in DMSO)
- Phorbol myristate acetate (PMA)
- Phosphate-buffered saline (PBS)
- Flow cytometer

- Anti-L-selectin antibody (e.g., MEL-14)

Procedure:

- Prepare a suspension of lymphocytes at a concentration of 2.5×10^6 cells/mL.
- Pre-incubate the cells with varying concentrations of **Ro 31-9790** (or vehicle control) for 20 minutes at 37°C.[3]
- Induce L-selectin shedding by adding PMA to a final concentration of 5 μ M.[3]
- Incubate for an additional 30 minutes at 37°C.[3]
- Stop the reaction by washing the cells with cold PBS.
- Stain the cells with a fluorescently labeled anti-L-selectin antibody.
- Analyze the cell surface expression of L-selectin using a flow cytometer.
- The IC50 value is calculated as the concentration of **Ro 31-9790** that causes a 50% inhibition of PMA-induced L-selectin shedding.[4][5]

In Vivo Inhibition of Retinal Neovascularization in a Rat Model

Objective: To assess the in vivo efficacy of **Ro 31-9790** in a rat model of oxygen-induced retinopathy.

Materials:

- Sprague-Dawley rat pups
- **Ro 31-9790** solution (for intravitreal injection)
- Vehicle control (e.g., 0.2% carboxymethylcellulose and 0.01% Tween 20)[8]
- Anesthetic (e.g., methoxyflurane)

- Topical anesthetic (e.g., 0.5% proparacaine)
- Topical antibiotic
- Adenosine diphosphatase (ADPase) stain
- Imaging system for retinal flatmounts

Procedure:

- Induce retinal neovascularization in newborn rat pups by exposing them to alternating cycles of 50% and 10% oxygen for 14 days.[\[2\]](#)[\[8\]](#)
- Following oxygen exposure, anesthetize the rat pups.
- Administer a single 5 μ L intravitreal injection of **Ro 31-9790** (150 μ g) or vehicle control into one eye.[\[2\]](#)[\[8\]](#) Injections can be performed immediately after oxygen exposure or after a 2-day delay.[\[2\]](#)[\[8\]](#)
- Apply a topical antibiotic to the injected eye.
- At day 6 post-injection, euthanize the animals and enucleate the eyes.
- Prepare retinal flatmounts and stain with ADPase to visualize the vasculature.
- Quantify the area of neovascularization using a computerized imaging system.
- Calculate the percentage of inhibition by comparing the neovascular area in the **Ro 31-9790**-treated group to the vehicle-treated group.

Conclusion

Ro 31-9790 is a versatile and potent inhibitor of MMPs and ADAMs, making it an indispensable research tool for dissecting the complex roles of these proteases in inflammation. The data and protocols presented in this guide offer a solid foundation for designing and executing experiments to further elucidate the therapeutic potential of targeting these enzymatic pathways in inflammatory diseases. As with any pharmacological inhibitor, careful consideration

of its broad-spectrum activity and potential off-target effects is crucial for the accurate interpretation of experimental results.

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